tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate
Description
tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate (CAS: 1823801-34-8) is a bicyclic amine derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It features a bicyclo[3.2.2]nonane core, where two nitrogen atoms are positioned at the 2- and 6-positions. The tert-butyl carbamate (Boc) group at the 2-position enhances steric protection and solubility in organic solvents. This compound is typically stored at 2–8°C in a dark, dry, and sealed environment to prevent degradation . Safety data indicate it poses risks of skin and eye irritation (H315, H319) .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(14)8-13-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
MMYDESUGMHEAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC1CN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Intermediates
A modified approach adapted from the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives begins with tert-butyl 4-oxopiperidine-1-carboxylate as the starting material. Paraformaldehyde and benzylamine are introduced under acidic conditions to form a bispidinone intermediate via sequential Mannich reactions. The reaction proceeds at elevated temperatures (80–100°C) in a polar aprotic solvent like 1,4-dioxane.
Key Reaction:
$$
\text{tert-Butyl 4-oxopiperidine carboxylate} + \text{CH}_2\text{O} + \text{Benzylamine} \rightarrow \text{N-Benzyl-N'-Boc-bispidinone}
$$
Reduction and Cyclization
The bispidinone intermediate undergoes Wolff-Kishner reduction (Huang-Minlon modification) to remove the carbonyl group, yielding a saturated bicyclic structure. Hydrazine hydrate and sodium etholtrioxide facilitate this step, though side products may form if temperatures exceed 140°C. Subsequent hydrogenolysis with palladium on carbon (Pd/C) removes the N-benzyl protecting group, exposing the secondary amine for Boc protection.
Ring-Closing Metathesis and Cyclization
Alkene Precursor Synthesis
A ring-closing metathesis (RCM) strategy constructs the bicyclic core by forming two carbon-carbon bonds. Starting with a diene precursor, such as N-Boc-protected diaminodiene, Grubbs catalyst (e.g., Grubbs II) induces cyclization in dichloromethane at room temperature. This method is advantageous for controlling stereochemistry but requires stringent anhydrous conditions.
Post-Metathesis Functionalization
After RCM, hydrogenation with Pd/C or PtO₂ saturates the alkene bonds, yielding the fully saturated bicyclic structure. The Boc group remains intact during this step, ensuring selective protection of the amine.
Boc Protection and Deprotection Dynamics
Introduction of the Boc Group
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the secondary amine. Di-tert-butyl dicarbonate (Boc anhydride) reacts with the amine in the presence of a base like triethylamine or DMAP. This step typically occurs in tetrahydrofuran (THF) or dichloromethane at 0–25°C.
Reaction Conditions:
$$
\text{Amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{N-Boc-protected intermediate}
$$
Acidic Deprotection
Final deprotection of the Boc group uses hydrochloric acid (HCl) in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane. Careful stoichiometry prevents over-acidification, which could degrade the bicyclic framework.
Comparative Analysis of Synthetic Routes
Critical Challenges and Solutions
Purification of Hydrophilic Intermediates
Bicyclic amines often exhibit high polarity, complicating column chromatography. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves separation.
Side Reactions During Deprotection
Overexposure to HCl can protonate the amine, leading to salt formation. Neutralization with aqueous sodium bicarbonate post-deprotection mitigates this.
Emerging Methodologies
Photoredox Catalysis
Recent advances employ photoredox catalysts to initiate radical-based cyclizations, potentially streamlining the formation of the bicyclic core.
Flow Chemistry
Continuous-flow systems enhance reproducibility in Boc protection steps, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity : Recent studies have indicated that compounds similar to tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate exhibit significant anticancer properties. The bicyclic structure allows for interactions with biological targets involved in cancer cell proliferation and survival pathways.
- Case Study : Research demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s.
Synthetic Applications
- Synthetic Intermediate : this compound serves as an important intermediate in the synthesis of various nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
The biological activities of this compound have been explored through various experimental methods:
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound, revealing promising results in terms of bioavailability and therapeutic efficacy .
- In Silico Studies : Computational modeling has been utilized to predict the interactions between this compound and biological targets, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Spiro vs. Bicyclic Systems : Spiro compounds (e.g., spiro[3.3]heptane) introduce axial chirality and distinct conformational preferences, which may affect pharmacokinetic properties .
- Salt Forms : Hydrochloride or oxalate salts enhance solubility but increase molecular weight and alter storage requirements (e.g., inert atmosphere for oxalate salts) .
Biological Activity
tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including two nitrogen atoms within its bicyclic framework. Its molecular formula is and it has a molecular weight of 226.32 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential applications.
Structural Characteristics
The compound's structure contributes to its biological properties, making it a subject of interest in various research fields. The bicyclic nature and the presence of nitrogen atoms enhance its reactivity and interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Pharmacological Properties : The compound has been studied for its potential as a synthetic intermediate in drug development. Its unique structure may allow for the synthesis of derivatives with enhanced biological activities.
- Metabolic Stability : In vitro studies have shown that the compound undergoes metabolic transformations primarily through oxidation processes involving cytochrome P450 enzymes, such as CYPs 3A4/5, 2D6, 2C9, and 1A2 . This metabolic pathway is crucial for understanding the pharmacokinetics of the compound.
Case Studies and Research Findings
Several studies have investigated the biological activity and metabolic stability of this compound:
-
In Vitro Metabolism :
This table illustrates the impact of structural modifications on metabolic stability.
Compound Metabolic Stability (t½) Major Metabolic Pathway This compound 63 min (in human liver microsomes) Oxidation via CYP enzymes Modified Compound (Cp-CF₃) 114 min (in human liver microsomes) Improved metabolic stability -
Comparative Studies :
- Comparisons with structurally similar compounds reveal distinct pharmacological profiles and highlight potential advantages in drug design. For example:
These comparisons underline the unique aspects of this compound while showcasing its potential advantages in research and application contexts.Compound Name CAS Number Similarity Coefficient Unique Features tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride 1523571-18-7 0.96 Different bicyclic structure (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate 159991-07-8 0.98 Contains a pyrrolidine ring
Q & A
Q. Key Methodological Considerations :
- Catalytic Systems : Use of Pd or Cu catalysts for sp³ C–N bond formation (e.g., Buchwald-Hartwig amination) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products like deprotected amines .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 65 | 92 |
| 2 | Boc₂O, DMAP, CH₂Cl₂, RT | 85 | 98 |
How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization of this bicyclic compound?
Basic Research Question
Discrepancies often arise due to conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm bicyclic geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₂N₂O₂, exact mass 238.168) and detects trace impurities .
- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., axial vs. equatorial Boc group orientation) .
Q. Common Pitfalls :
- Solvent Artifacts : Residual DMSO-d₆ in NMR samples may obscure signals.
- Rotameric Splitting : Dynamic Boc group rotation can split peaks; use elevated temperatures (50°C) to simplify spectra .
What are the stability profiles of this compound under varying experimental conditions (pH, temperature, light)?
Advanced Research Question
- Thermal Stability : Stable ≤ 80°C; decomposition observed > 100°C, releasing CO and NOₓ gases .
- pH Sensitivity : Boc group hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions, yielding free amines .
- Light Sensitivity : No significant degradation under standard lab lighting; prolonged UV exposure induces minor oxidation .
Q. Recommended Storage :
| Condition | Stability (Months) | Degradation Products |
|---|---|---|
| -20°C, dark | 24 | None detected |
| RT, ambient light | 6 | <5% free amine |
How do structural modifications (e.g., substituents on the bicyclic core) impact bioactivity in nicotinic receptor modulation?
Advanced Research Question
Evidence from analogs suggests:
Q. SAR Study Example :
| Derivative | R Group | α7 nAChR IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | H | 120 | 1.2 |
| Fluoro | F | 40 | 1.5 |
| Methyl | CH₃ | 90 | 1.8 |
What computational methods are validated for predicting the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Accurately model solvation effects and Boc group dynamics .
- DFT Calculations : Predict pKa (≈8.5 for the secondary amine) and LogP (experimental: 1.2; predicted: 1.3) .
- Docking Studies : Identify key interactions with α7 nAChR (e.g., hydrogen bonding with Trp-148) .
Q. Validation Metrics :
| Property | Experimental | Predicted | Error (%) |
|---|---|---|---|
| LogP | 1.2 | 1.3 | 8.3 |
| pKa | 8.5 | 8.7 | 2.4 |
How should researchers address conflicting cytotoxicity data in cell-based assays?
Advanced Research Question
Discrepancies may arise from assay conditions:
Q. Mitigation Strategies :
- Dose-Response Normalization : Use Hill equation fits to account for non-linear effects.
- Control for Boc Deprotection : Include a free amine analog to isolate cytotoxicity contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
